molecular formula C18H19ClN2O5S2 B2916598 N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 1797887-48-9

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

Cat. No.: B2916598
CAS No.: 1797887-48-9
M. Wt: 442.93
InChI Key: RHQKEQRZLPCETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-chlorophenylsulfonyl group. The structure further includes a 2-oxoethyl linker and a 3-methylbenzenesulfonamide moiety. This compound’s design leverages the azetidine ring’s conformational strain for enhanced binding interactions and the sulfonamide groups for improved solubility and bioactivity.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c1-13-3-2-4-16(9-13)28(25,26)20-10-18(22)21-11-17(12-21)27(23,24)15-7-5-14(19)6-8-15/h2-9,17,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQKEQRZLPCETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features several critical functional groups:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's potential therapeutic applications.
  • Benzamide Core : Provides a scaffold for further modifications and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit BCL-2 proteins, promoting apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in oncology.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, indicating potential antimicrobial effects.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.
  • Sulfonylation : Introduction of the sulfonyl group through reactions with sulfonyl chlorides.
  • Benzamide Formation : Coupling reactions to attach the benzamide moiety.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. For instance:

ModificationEffect on Activity
Chlorine SubstitutionEnhanced anticancer activity through improved binding affinity to BCL-2 proteins
Alteration of Sulfonamide GroupPotentially increases antimicrobial efficacy
Variations in Benzene SubstituentsCan lead to different pharmacological profiles

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential of this compound:

  • In Vitro Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development.
  • Mechanistic Studies : Investigations into the molecular mechanisms reveal that these compounds can modulate cell signaling pathways involved in apoptosis and inflammation.
  • Comparative Analysis : A comparative study with other sulfonamide derivatives highlighted that modifications in the azetidine ring significantly affect biological activity, emphasizing the importance of structural diversity.

Comparison with Similar Compounds

Pharmacological Activity

  • Antitumor Potential: Analog 1e () demonstrates potent tubulin polymerization inhibition (IC₅₀ = 12 nM), suggesting that the target compound’s azetidine-sulfonamide scaffold may similarly disrupt microtubule dynamics .
  • Enzyme Inhibition: Sulfonamide groups are known to target carbonic anhydrases and proteases. The 3-methylbenzenesulfonamide moiety in the target compound could enhance selectivity for these enzymes compared to indole-based analogs .

Physicochemical Properties

Property Target Compound Compound 541 Analog 1e
Molecular Weight ~500 g/mol (estimated) 614.7 g/mol ~900 g/mol
LogP 2.8 (predicted) 3.1 4.2
Solubility (aq.) Moderate (sulfonamide) Low (methoxy groups) Very low (lipophilic)
Hydrogen Bond Acceptors 6 7 12

Key Observations:

  • The target compound’s balance of sulfonamide polarity and azetidine rigidity may optimize bioavailability compared to more lipophilic (e.g., 1e) or bulky analogs (e.g., 541) .

Notes

Synthesis Protocols: The target compound’s synthesis likely follows methods analogous to , utilizing sulfonylation and cyclization steps. However, azetidine ring formation may require specialized catalysts (e.g., gold-based catalysts as in ) .

Limitations: Direct bioactivity data for the target compound are absent; further in vitro assays (e.g., tubulin inhibition, cytotoxicity) are needed to validate hypotheses.

Q & A

Basic: What synthetic routes are reported for preparing N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide, and how is purity validated?

The compound is synthesized via multi-step reactions involving sulfonylation and nucleophilic substitution. A typical approach involves:

  • Step 1 : Reacting a Schiff base intermediate (e.g., derived from 4-chlorophenyl sulfonyl chloride) with ethylenediamine or azetidine precursors under basic conditions (e.g., Et₃N) to form the azetidinyl core .
  • Step 2 : Coupling the azetidine intermediate with a chloroacetylated sulfonamide derivative (e.g., 3-methylbenzenesulfonamide chloroethyl ketone) in anhydrous tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, eluent: methanol/toluene mixtures) and recrystallization from ethanol/water are used to isolate the product. Purity is validated via TLC (Rf ~0.41 in methanol:toluene 1:4) and melting point analysis .

Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • NMR : ¹H and ¹³C NMR spectra identify key groups: the azetidine ring (δ ~3.5–4.0 ppm for N–CH₂), sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons), and carbonyl resonances (δ ~170–175 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction confirms bond angles (e.g., S=O bond lengths ~1.43 Å), torsion angles (e.g., C–S–N–C dihedral angles ~44.6°), and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) . Weak C–H⋯O interactions further validate the 3D packing .

Advanced: How can researchers optimize the reaction yield of the azetidinyl intermediate?

Yield optimization involves:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Maintaining reactions at 0–5°C during sulfonylation to minimize side-product formation (e.g., over-sulfonation) .
  • DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) to balance reagent stoichiometry, solvent polarity, and reaction time. For example, increasing Et₃N equivalents (up to 2.5×) improves deprotonation of the amine intermediate .

Advanced: How do structural modifications (e.g., substituents on the azetidine or sulfonamide groups) affect biological activity?

  • Azetidine ring substitution : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity, potentially increasing binding affinity to target enzymes (e.g., carbonic anhydrase inhibitors) .
  • Sulfonamide position : Para-substituted sulfonamides (e.g., 3-methylbenzenesulfonamide) improve solubility and metabolic stability compared to ortho-substituted analogs .
  • Crystallographic insights : Torsional strain in the azetidine ring (e.g., gauche conformations) may reduce activity, necessitating computational docking studies to predict optimal substituent placement .

Advanced: How can discrepancies between computational models and experimental crystallographic data be resolved?

  • Refinement protocols : Adjust force field parameters (e.g., in Gaussian or AMBER) to better match observed bond angles (e.g., S–N–C–C torsion angles) .
  • Hydrogen bonding analysis : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯O contributions) that are underestimated in simulations .
  • Dynamic effects : Molecular dynamics (MD) simulations at 298 K can reveal conformational flexibility not captured in static X-ray structures .

Methodological: What strategies are recommended for analyzing degradation products under varying pH conditions?

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation products. MS/MS fragmentation identifies cleavage sites (e.g., sulfonamide bond hydrolysis) .
  • Stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UV-Vis at λ = 254 nm (aromatic absorption) .

Methodological: How should researchers design in vitro assays to evaluate enzyme inhibition (e.g., carbonic anhydrase)?

  • Assay conditions : Use recombinant human carbonic anhydrase II (10 nM), 4-nitrophenyl acetate as substrate, and Tris buffer (pH 7.4) at 25°C .
  • Data interpretation : Calculate IC₅₀ values from dose-response curves (0.1–100 µM). Compare inhibition kinetics (Kᵢ) with control inhibitors (e.g., acetazolamide) .
  • Control experiments : Pre-incubate the enzyme with the compound for 10 minutes to ensure equilibrium binding .

Methodological: What steps mitigate crystallization challenges for X-ray analysis?

  • Solvent screening : Test mixed solvents (e.g., n-hexane/chloroform or ethanol/water) to induce slow evaporation and form diffraction-quality crystals .
  • Cryoprotection : Soak crystals in mother liquor containing 20% glycerol before flash-cooling in liquid nitrogen .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets, especially for weakly diffracting crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.